4-(2-(5-Bromothiophen-2-yl)-2-oxoethoxy)benzonitrile

Catalog No.
S16160143
CAS No.
M.F
C13H8BrNO2S
M. Wt
322.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(5-Bromothiophen-2-yl)-2-oxoethoxy)benzonitri...

Product Name

4-(2-(5-Bromothiophen-2-yl)-2-oxoethoxy)benzonitrile

IUPAC Name

4-[2-(5-bromothiophen-2-yl)-2-oxoethoxy]benzonitrile

Molecular Formula

C13H8BrNO2S

Molecular Weight

322.18 g/mol

InChI

InChI=1S/C13H8BrNO2S/c14-13-6-5-12(18-13)11(16)8-17-10-3-1-9(7-15)2-4-10/h1-6H,8H2

InChI Key

RQXDCMMGPIHOOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=O)C2=CC=C(S2)Br

4-(2-(5-Bromothiophen-2-yl)-2-oxoethoxy)benzonitrile is a chemical compound with the molecular formula C13_{13}H8_{8}BrNO2_2S and a molecular weight of 322.18 g/mol. This compound features a bromothiophene moiety, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and materials science. The structure consists of a benzonitrile core substituted with an ethoxy group linked to a thiophene ring, which enhances its electronic properties and reactivity.

Typical of nitriles and esters, including:

  • Nucleophilic Substitution: The cyano group can be substituted by nucleophiles under appropriate conditions.
  • Hydrolysis: The ethoxy group can be hydrolyzed to form corresponding carboxylic acids.
  • Reduction: The nitrile group can be reduced to an amine, which may further react in various reactions such as acylation or alkylation.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

4-(2-(5-Bromothiophen-2-yl)-2-oxoethoxy)benzonitrile has shown promising biological activities, particularly in the realm of pharmaceuticals. Compounds containing thiophene rings are often associated with various biological effects, including:

  • Antimicrobial Activity: Thiophene derivatives have been reported to exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties: Some studies suggest that similar compounds may inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, although detailed studies are needed to elucidate these mechanisms.

The synthesis of 4-(2-(5-Bromothiophen-2-yl)-2-oxoethoxy)benzonitrile generally involves multi-step organic synthesis techniques:

  • Formation of the Thiophene Ring: Starting from a suitable precursor, the bromothiophene moiety is synthesized through cyclization reactions.
  • Substitution Reactions: The ethoxy group is introduced via etherification or related methods.
  • Final Coupling: The benzonitrile core is attached through nucleophilic substitution or coupling reactions.

These methods require careful control of reaction conditions to maximize yield and purity.

Due to its unique structure and biological properties, 4-(2-(5-Bromothiophen-2-yl)-2-oxoethoxy)benzonitrile has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting various diseases.
  • Material Science: In the development of organic semiconductors or photovoltaic materials due to its electronic properties.
  • Agricultural Chemistry: As a potential pesticide or herbicide candidate based on its biological activity.

Interaction studies involving 4-(2-(5-Bromothiophen-2-yl)-2-oxoethoxy)benzonitrile focus on its binding affinity with biological targets such as proteins and enzymes. Techniques such as:

  • Molecular Docking: Used to predict how the compound interacts with various biomolecules.
  • In Vitro Assays: To evaluate the biological activity against specific targets.

These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with 4-(2-(5-Bromothiophen-2-yl)-2-oxoethoxy)benzonitrile. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
4-(5-Bromothiophen-2-yl)benzonitrile415718-60-4C11_{11}H6_{6}BrNSLacks the ethoxy group; simpler structure
5-Bromo-2-thiophenecarboxylic acid1000340-00-9C10_{10}H7_{7}BrO2_2SContains a carboxylic acid instead of nitrile
4-Amino-5-bromothiophene415718-60-XC11_{11}H8_{8}BrNAmino group introduces different reactivity

Uniqueness

The uniqueness of 4-(2-(5-Bromothiophen-2-yl)-2-oxoethoxy)benzonitrile lies in its combination of a thiophene ring with an ethoxy substituent on a benzonitrile framework. This specific arrangement provides distinct electronic properties and potential biological activities that may not be present in simpler analogs.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

320.94591 g/mol

Monoisotopic Mass

320.94591 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

Explore Compound Types